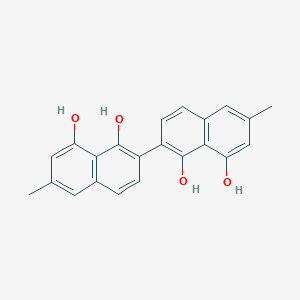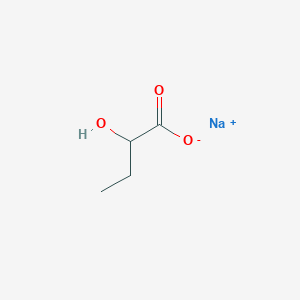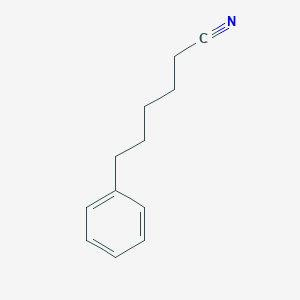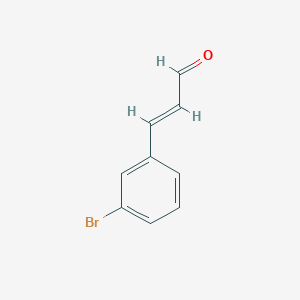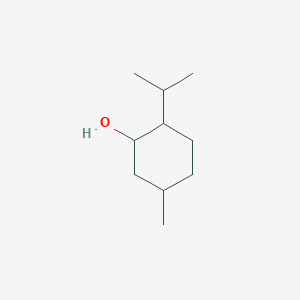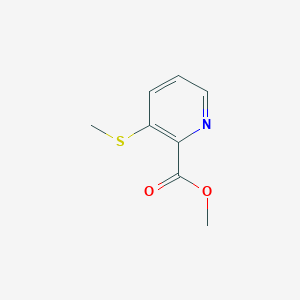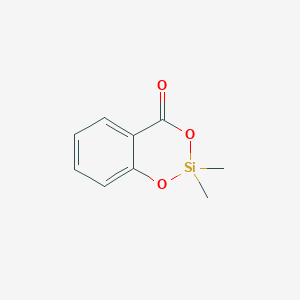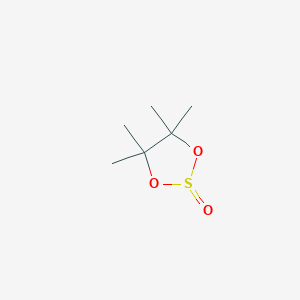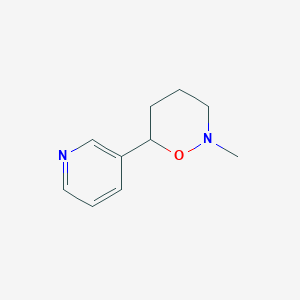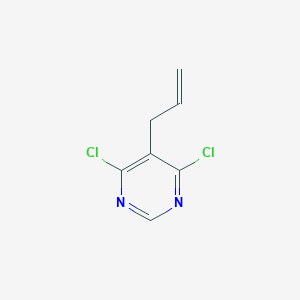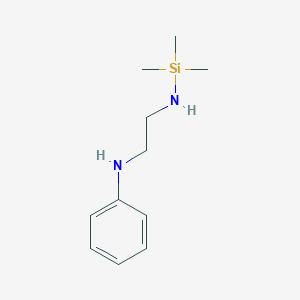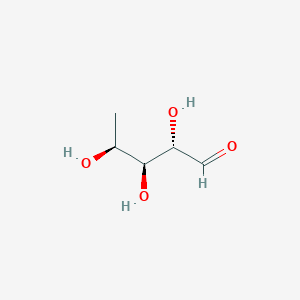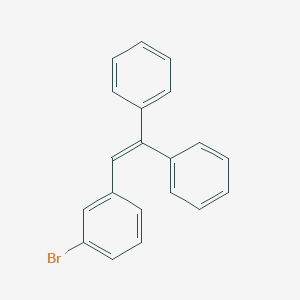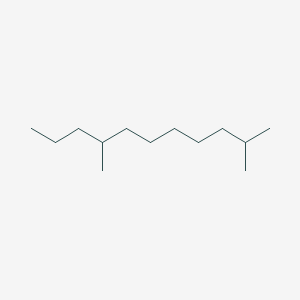
2,8-Dimethylundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethylundecane is a hydrocarbon compound that belongs to the class of alkanes. It is commonly used in the field of organic chemistry for its unique chemical properties. This compound has a high boiling point, low solubility in water, and is highly flammable.
Mécanisme D'action
The mechanism of action of 2,8-Dimethylundecane is not well understood. However, it is believed to interact with the cell membrane and alter its properties. This interaction may lead to changes in the permeability of the membrane, which can affect cellular processes.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 2,8-Dimethylundecane. However, studies have shown that it has low toxicity and does not have any significant effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,8-Dimethylundecane in lab experiments is its availability. It is relatively easy to synthesize and is commercially available. Additionally, it has low toxicity and does not pose any significant health risks. However, one of the limitations of using this compound is its flammability. Special precautions need to be taken when handling this compound to prevent fire hazards.
Orientations Futures
There is a need for further research on the mechanism of action of 2,8-Dimethylundecane. Additionally, more studies are required to determine its potential applications in the field of medicine. Further research is also needed to explore the potential use of this compound in the development of new materials and fuels.
Conclusion:
In conclusion, 2,8-Dimethylundecane is a hydrocarbon compound with various scientific research applications. It can be synthesized through various methods and has unique chemical properties. While limited research has been conducted on its biochemical and physiological effects, it has low toxicity and does not pose any significant health risks. Further research is needed to explore its potential applications in the field of medicine and materials science.
Méthodes De Synthèse
The synthesis of 2,8-Dimethylundecane can be achieved through various methods. One of the most common methods is the Friedel-Crafts alkylation reaction. This reaction involves the reaction of 2,7-dimethyloctane with a Lewis acid catalyst, such as aluminum chloride, to produce 2,8-Dimethylundecane. Other methods include the Grignard reaction and the Wurtz reaction.
Applications De Recherche Scientifique
2,8-Dimethylundecane has various scientific research applications. One of its primary applications is in the field of organic synthesis. It is used as a starting material for the synthesis of other organic compounds. This compound is also used in the production of fragrances and flavors. Additionally, it has applications in the petroleum industry as a fuel additive.
Propriétés
Numéro CAS |
17301-25-6 |
|---|---|
Nom du produit |
2,8-Dimethylundecane |
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
2,8-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-9-13(4)11-8-6-7-10-12(2)3/h12-13H,5-11H2,1-4H3 |
Clé InChI |
HBILMYFNYGGWLO-UHFFFAOYSA-N |
SMILES |
CCCC(C)CCCCCC(C)C |
SMILES canonique |
CCCC(C)CCCCCC(C)C |
Synonymes |
2,8-Dimethylundecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



